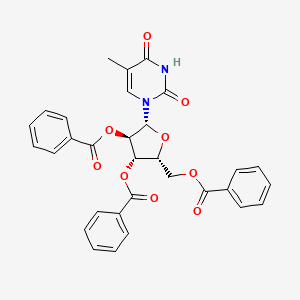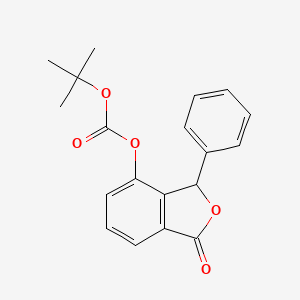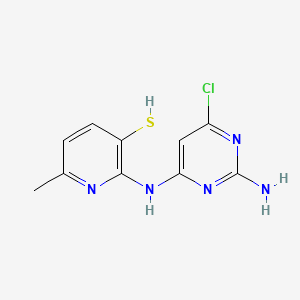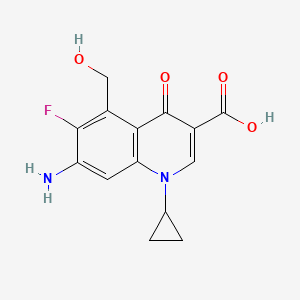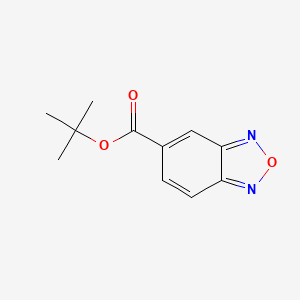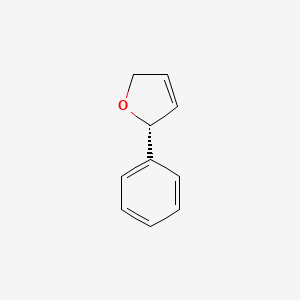
5-Decylpyrimidine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Decylpyrimidine-2,4,6-triamine: is an organic compound belonging to the class of pyrimidine derivatives It is characterized by a pyrimidine ring substituted with three amino groups at positions 2, 4, and 6, and a decyl group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decylpyrimidine-2,4,6-triamine typically involves the nucleophilic substitution of a pyrimidine precursor. One common method includes the reaction of 2,4,6-trichloropyrimidine with decylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the addition of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Decylpyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Decylpyrimidine-2,4,6-triamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine: In medicine, this compound is explored for its potential as an antiviral or anticancer agent. Its interactions with specific enzymes and receptors are of particular interest in the development of new treatments.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 5-Decylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The amino groups on the pyrimidine ring allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2,4,6-Triaminopyrimidine: Similar in structure but lacks the decyl group, making it less hydrophobic.
5-Decyl-2,4-diaminopyrimidine: Similar but with only two amino groups, leading to different reactivity and applications.
5-Decyl-2,6-diaminopyrimidine: Another similar compound with different substitution patterns.
Uniqueness: 5-Decylpyrimidine-2,4,6-triamine is unique due to the presence of three amino groups and a decyl chain. This combination provides a balance of hydrophilicity and hydrophobicity, making it versatile for various applications. Its structure allows for multiple interactions with biological targets, enhancing its potential as a bioactive molecule.
Propriétés
Numéro CAS |
94087-75-9 |
|---|---|
Formule moléculaire |
C14H27N5 |
Poids moléculaire |
265.40 g/mol |
Nom IUPAC |
5-decylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H27N5/c1-2-3-4-5-6-7-8-9-10-11-12(15)18-14(17)19-13(11)16/h2-10H2,1H3,(H6,15,16,17,18,19) |
Clé InChI |
XQXHRYUWXYVBJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=C(N=C(N=C1N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)


![3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912422.png)
